(-)-alpha-Methylbenzylamine, hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

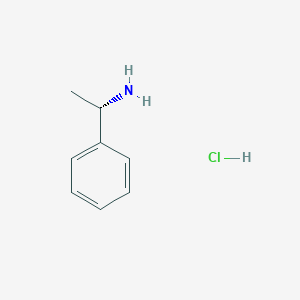

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S)-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-7(9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHGSOZIZRABBU-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938208 | |

| Record name | 1-Phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17279-30-0 | |

| Record name | (-)-1-Phenylethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17279-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, alpha-methyl-, hydrochloride (1:1), (alphaS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017279300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, .alpha.-methyl-, hydrochloride (1:1), (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Enantiomeric Resolution of Chiral Alpha Methylbenzylamine

Resolution Strategies for Racemic alpha-Methylbenzylamine

Enantiomerically pure α-methylbenzylamine is a valuable chiral reagent and auxiliary used in the resolution of racemic compounds and as a ligand in asymmetric synthesis. stereoelectronics.orgnii.ac.jp Its effective resolution from a racemic mixture is, therefore, of significant interest. The primary strategy for resolving racemic α-methylbenzylamine involves its reaction with a chiral acid to form diastereomeric salts that can be separated. stereoelectronics.org

Diastereomeric Salt Formation with Chiral Acids

The reaction of a racemic base, such as α-methylbenzylamine, with an enantiomerically pure chiral acid results in the formation of two diastereomeric salts. libretexts.org These salts, having different physical properties, can then be separated. chemistry-online.com Following separation, the individual enantiomers of the amine are regenerated by treatment with a base. pbworks.comchemistry-online.com

L-(+)-tartaric acid is a widely used and naturally abundant chiral resolving agent for α-methylbenzylamine. stereoelectronics.orgchemistry-online.com When racemic α-methylbenzylamine is treated with L-(+)-tartaric acid in a solvent such as methanol, two diastereomeric salts are formed: (R)-α-methylbenzylammonium-(+)-tartrate and (S)-α-methylbenzylammonium-(+)-tartrate. pbworks.comwpmucdn.com

One of these diastereomeric salts is typically less soluble in the chosen solvent and will preferentially crystallize. chemistry-online.com In the case of α-methylbenzylamine and L-(+)-tartaric acid in methanol, the (-)-amine-(+)-tartrate salt (the S,R,R-salt) is less soluble and precipitates out of the solution. pbworks.comchemistry-online.com The more soluble (+)-amine-(+)-tartrate salt (the R,R,R-salt) remains in the mother liquor. pbworks.comchemistry-online.com The less soluble salt is then isolated by filtration and the optically pure (-)-α-methylbenzylamine is recovered by treatment with a base like sodium hydroxide. chemistry-online.comwpmucdn.com

Table 1: Resolution of Racemic α-Methylbenzylamine with L-(+)-Tartaric Acid

| Step | Procedure | Observation |

|---|---|---|

| 1. Salt Formation | Racemic α-methylbenzylamine is reacted with L-(+)-tartaric acid in methanol. | A mixture of two diastereomeric salts is formed. pbworks.com |

| 2. Crystallization | The solution is allowed to cool and stand. | The less soluble (-)-amine-(+)-tartrate salt crystallizes out. chemistry-online.com |

| 3. Separation | The crystals are separated from the solution by filtration. | The solid salt is isolated, while the more soluble salt remains in the filtrate. wpmucdn.com |

| 4. Amine Recovery | The isolated salt is treated with a strong base (e.g., NaOH). | The optically pure (-)-α-methylbenzylamine is liberated from the salt. chemistry-online.com |

Modern techniques such as high-speed countercurrent chromatography (HSCCC) have also been employed for the preparative separation of α-methylbenzylamine enantiomers using L-(+)-tartaric acid as a chiral selector. tandfonline.comresearchgate.nettandfonline.com

Camphorsulfonic acid is another effective chiral resolving agent for amines. wikipedia.orggoogle.com The principle of diastereomeric salt formation and separation through crystallization is similar to that with tartaric acid. The choice between resolving agents often depends on the specific substrate and the efficiency of the crystallization process. rsc.org 2-Phenylpropionic acids have also been investigated for their potential in chiral separations. nih.govresearchgate.net

L-Glutamic acid, a naturally occurring amino acid, can also be used as a resolving agent. researchgate.netnih.gov The formation of diastereomeric salts with racemic amines allows for their separation based on differential solubility. The ready availability and chirality of L-glutamic acid make it a viable option for resolution processes.

N-Tosyl-(S)-phenylalanine has been demonstrated as an effective resolving agent for racemic α-methylbenzylamine. nii.ac.jpresearchgate.net An interesting aspect of this method is the influence of the solvent on which diastereomeric salt preferentially crystallizes. Research has shown that in various alcoholic solvents, the less-soluble salt is (S)-amine·(S)-acid, while using a solvent system like dioxane can result in the (R)-amine·(S)-acid salt being less soluble. researchgate.net This "solvent switch" technique allows for the selective crystallization of either enantiomer using a single chiral resolving agent, which can be a significant advantage in synthetic chemistry. researchgate.net

Table 2: Effect of Solvent on the Resolution of (RS)-α-methylbenzylamine with N-Tosyl-(S)-phenylalanine

| Solvent | Less-Soluble Diastereomeric Salt |

|---|---|

| Alcohols (e.g., 2-PrOH) | (S)-amine·(S)-acid researchgate.net |

The enantiomers of α-methylbenzylamine are themselves valuable for resolving other racemic compounds, particularly acidic pharmaceutical intermediates. nih.gov A prominent example is the resolution of racemic ibuprofen (B1674241). acs.orggoogle.com The (S)-enantiomer of ibuprofen is the pharmacologically active form. google.com

In this process, racemic ibuprofen is reacted with an enantiomerically pure form of α-methylbenzylamine, such as (S)-(-)-α-methylbenzylamine. acs.orgrsc.org This reaction forms a pair of diastereomeric salts: (S)-ibuprofen-(S)-α-methylbenzylamine and (R)-ibuprofen-(S)-α-methylbenzylamine. These diastereomeric salts can be separated by crystallization, and subsequent acidification liberates the desired enantiomer of ibuprofen. nih.govnih.gov This method is a widely used industrial process for producing enantiomerically pure (S)-ibuprofen. acs.org

Resolution of Racemic Alcohols via Diastereoisomeric Phthalate (B1215562) Salts

The resolution of racemic alcohols can be achieved indirectly by utilizing a chiral amine like (-)-α-methylbenzylamine. This classic method involves a two-step process. First, the racemic alcohol is reacted with an achiral dicarboxylic anhydride, typically phthalic anhydride, to form a racemic mixture of phthalate monoesters. This conversion introduces a carboxylic acid functional group, transforming the neutral alcohol into an acidic derivative.

In the second step, the racemic mixture of phthalate monoesters is treated with an enantiomerically pure chiral base, such as (-)-α-methylbenzylamine. The acid-base reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these diastereomers exhibit distinct physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, allowing for its isolation by filtration.

Once one of the diastereomeric salts is isolated in a pure form, the enantiomerically enriched phthalate monoester can be recovered by treatment with an acid. Subsequent hydrolysis of the ester yields the desired enantiomerically pure alcohol. The chiral resolving agent, (-)-α-methylbenzylamine, can also be recovered and reused. This method, while multi-stepped, is a robust and well-established technique for the resolution of racemic alcohols.

Resolution via Salt Formation with N-Substituted Butadienoic Acid

While specific examples utilizing N-substituted butadienoic acids for the resolution of α-methylbenzylamine are not prevalent in readily available literature, the principle of using a chiral acid to resolve a racemic amine is a cornerstone of stereochemistry. A closely related and well-documented example is the resolution of racemic (RS)-α-methylbenzylamine using the naturally derived and commercially available N-tosyl-(S)-phenylalanine. This N-substituted amino acid serves as an effective chiral resolving agent.

The process involves the formation of diastereomeric salts between the racemic amine and the enantiomerically pure N-tosyl-(S)-phenylalanine. The selectivity of this resolution has been found to be highly dependent on the solvent system used. In a study investigating this resolution, it was found that in various alcoholic solvents, the less-soluble salt was consistently the (S)-amine·(S)-acid diastereomer. However, by employing a solvent switch technique, the selectivity could be reversed. When dioxane was used as the resolving solvent, the (R)-amine·(S)-acid salt became the less soluble diastereomer.

This solvent-dependent selectivity allows for the targeted isolation of either enantiomer of α-methylbenzylamine using a single enantiomer of the resolving agent. The highest enantiomeric purities for (S)-α-methylbenzylamine were achieved using 2-propanol, while the highest for the (R)-enantiomer were obtained from a dioxane/methanol mixture. nih.gov

Interactive Data Table: Resolution of (RS)-α-Methylbenzylamine with (S)-N-Tosyl-phenylalanine in Various Solvents nih.gov

| Solvent | Less-Soluble Diastereomeric Salt | Enantiomeric Excess (ee) of Isolated Amine (%) |

| Methanol | (S)-amine·(S)-acid | 55.2 |

| Ethanol | (S)-amine·(S)-acid | 65.8 |

| 2-Propanol | (S)-amine·(S)-acid | 68.4 |

| n-Butanol | (S)-amine·(S)-acid | 45.3 |

| Water | (S)-amine·(S)-acid | 20.1 |

| Dioxane | (R)-amine·(S)-acid | 40.5 |

| Dioxane/Methanol (9:1) | (R)-amine·(S)-acid | 52.3 |

Kinetic Resolution Approaches

Kinetic resolution is a powerful strategy for separating enantiomers based on the differential rates at which they react with a chiral catalyst or reagent.

Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are widely used biocatalysts for the kinetic resolution of racemic amines. nih.gov This method relies on the enantioselective acylation of the amine. In the presence of an acyl donor, the lipase preferentially catalyzes the acylation of one enantiomer of the amine, leaving the other enantiomer unreacted. The resulting acylated product (an amide) and the unreacted amine can then be separated.

The efficiency of this resolution is influenced by several factors, including the choice of acylating agent, the solvent, and the immobilization of the enzyme. For instance, the immobilization of CALB on magnetic nanoparticles has been shown to enhance its selectivity in the kinetic resolution of chiral amines. nih.gov Isopropyl 2-ethoxyacetate has been identified as an effective acylating agent in these resolutions. nih.gov At approximately 50% conversion, this method can yield both the unreacted amine and the acylated amine with high enantiomeric excess.

Interactive Data Table: Kinetic Resolution of (±)-α-Methylbenzylamine using Immobilized Candida antarctica Lipase B nih.gov

| Acylating Agent | Support for CALB | Conversion (%) | Enantiomeric Excess of Amide (%) |

| Isopropyl 2-methoxyacetate | Magnetic Nanoparticles | ~50 | >95 |

| Isopropyl 2-cyanoacetate | Magnetic Nanoparticles | ~50 | >95 |

| Isopropyl 2-ethoxyacetate | Magnetic Nanoparticles | ~50 | >95 |

| Isopropyl 2-ethoxyacetate | Novozym 435 | ~50 | >95 |

A significant limitation of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. To overcome this, dynamic kinetic resolution (DKR) processes have been developed. Chemo-enzymatic DKR combines the enantioselective reaction of an enzyme with an in situ racemization of the slower-reacting enantiomer using a chemical catalyst. nih.govorganic-chemistry.org

An efficient DKR process for primary amines, including α-methylbenzylamine, has been developed by coupling a ruthenium-catalyzed racemization with a lipase-catalyzed resolution. nih.gov In this one-pot process, as the lipase (e.g., CALB) selectively acylates one enantiomer of the amine, the ruthenium catalyst continuously racemizes the remaining unreacted amine. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product. This method has been shown to be effective for a variety of primary amines, yielding the corresponding amides in high yield and with excellent enantiomeric excess. nih.govorganic-chemistry.org

Interactive Data Table: Chemo-enzymatic Dynamic Kinetic Resolution of α-Methylbenzylamine organic-chemistry.org

| Racemization Catalyst | Enzyme | Acylating Agent | Yield (%) | Enantiomeric Excess (%) |

| Shvo's catalyst (ruthenium-based) | Candida antarctica lipase B | Isopropyl acetate (B1210297) | 98 | >99 |

Deracemization is an elegant approach that converts a racemate into a single, enantiomerically pure product, achieving a theoretical yield of 100%. One powerful method for the deracemization of amines involves the use of engineered amine oxidases. This chemo-enzymatic process typically involves a two-step cycle within a single pot. researchgate.netmanchester.ac.uk

First, an enantioselective amine oxidase, often a variant of monoamine oxidase from Aspergillus niger (MAO-N), selectively oxidizes one enantiomer of the racemic amine to the corresponding imine. researchgate.netmanchester.ac.uk For example, an engineered oxidase might selectively oxidize the (R)-enantiomer. The resulting imine is achiral. In the second step, a non-selective chemical reducing agent, such as ammonia-borane, reduces the imine back to the racemic amine. nih.gov

Through repeated cycles of selective oxidation and non-selective reduction, the enantiomer that is not a substrate for the oxidase gradually accumulates. By employing an oxidase that is selective for the (R)-enantiomer, the (S)-enantiomer can be obtained in high enantiomeric excess. Through directed evolution, the catalytic activity and enantioselectivity of these amine oxidases have been significantly enhanced, leading to efficient deracemization processes that yield the desired amine with high yield and enantiomeric purity. researchgate.netmanchester.ac.uk

Interactive Data Table: Deracemization of (D,L)-α-Methylbenzylamine using Engineered Amine Oxidase researchgate.netmanchester.ac.uk

| Enzyme Variant | Reducing Agent | Yield (%) | Enantiomeric Excess (ee) (%) |

| Evolved Monoamine Oxidase (MAO-N) | Ammonia-borane | 77 | 93 |

Asymmetric Synthesis of Enantiopure alpha-Methylbenzylamine

In contrast to resolution, which separates pre-existing enantiomers, asymmetric synthesis aims to create a specific enantiomer directly from an achiral or prochiral starting material. This approach avoids the 50% yield limitation inherent in classical resolution methods.

One common strategy for the asymmetric synthesis of chiral amines is the use of a chiral auxiliary. In this approach, an achiral substrate is attached to an enantiomerically pure molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. (-)-α-Methylbenzylamine and its derivatives are frequently employed as such chiral auxiliaries. For example, homochiral lithium (S)-N-benzyl-N-α-methylbenzylamide can be used in diastereoselective conjugate addition reactions to create new stereocenters with a high degree of control. nih.gov After the desired stereocenter has been formed, the chiral auxiliary is cleaved and can be recovered for reuse.

More direct approaches to the asymmetric synthesis of α-methylbenzylamine often involve the asymmetric reduction of a prochiral precursor, such as an imine or the direct reductive amination of acetophenone (B1666503). researchgate.net Catalytic asymmetric reductive amination, where acetophenone and an ammonia (B1221849) source are reacted in the presence of a chiral catalyst and a reducing agent (e.g., H₂), is a highly atom-economical method. google.com This can be achieved using transition metal catalysts with chiral phosphine (B1218219) ligands or through biocatalytic methods employing enzymes like transaminases. researchgate.net These enzymes can transfer an amino group to a ketone with high enantioselectivity, providing a green and efficient route to chiral primary amines like (-)-α-methylbenzylamine. researchgate.net

Stereoselective Reductive Amination of Acetophenones and Ketones

Stereoselective reductive amination of acetophenone and related ketones represents a direct and atom-economical approach to chiral α-methylbenzylamine. This method often employs chiral catalysts or biocatalysts to achieve high enantioselectivity.

One prominent biocatalytic approach involves the use of amine dehydrogenases (AmDHs). These enzymes catalyze the direct reductive amination of carbonyl compounds using ammonia as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent. This method is advantageous due to its high enantioselectivity and operation under mild reaction conditions. For instance, engineered AmDHs have been successfully applied to the reductive amination of various acetophenone derivatives.

Another strategy involves the use of transition metal catalysts with chiral ligands. For example, iridium complexes with chiral phosphine ligands have been shown to be effective for the asymmetric direct reductive amination of aryl ketones. In a study, an Ir-f-Binaphane complex was used in the presence of Ti(OiPr)₄ and I₂ to achieve high conversion and enantioselectivity for the amination of acetophenone with p-anisidine. While this example does not use ammonia directly, it demonstrates the potential of such catalytic systems. The N-p-methoxyphenyl group can be subsequently removed to yield the primary amine. nih.gov

| Catalyst System | Substrate | Amine Source | Key Additives | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Amine Dehydrogenase (AmDH) | Acetophenone | Ammonia | NADPH | High | >99 | General finding |

| Ir-f-Binaphane | Acetophenone | p-Anisidine | Ti(OiPr)4, I2 | >99 | 94 | nih.gov |

Chiral Synthesis from Acetophenone and Ammonia

The direct synthesis of chiral α-methylbenzylamine from acetophenone and ammonia is a highly desirable process. Several methods have been developed to achieve this transformation with high enantioselectivity.

A classic approach involves the reduction of acetophenone in the presence of liquid ammonia. For instance, the hydrogenation of acetophenone over a Raney nickel catalyst in liquid ammonia at elevated temperature and pressure yields α-phenylethylamine. researchgate.net While this method is effective for producing the racemic amine, achieving enantioselectivity requires the use of chiral catalysts or subsequent resolution.

| Method | Catalyst/Enzyme | Reagents | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Catalytic Hydrogenation | Raney Nickel | Acetophenone, Liquid Ammonia, H₂ | 44-52 | Racemic | researchgate.net |

| Whole-cell Biocatalysis | ω-Transaminase & Acetolactate Synthase | Acetophenone, L-Alanine | 69 | Not Specified | General finding |

Electrochemical Synthesis Methods

Asymmetric electrochemical synthesis is an emerging field that offers a potentially sustainable and controllable route to chiral molecules. The core principle involves conducting an electrochemical reaction in a chiral environment to induce enantioselectivity. For the synthesis of chiral α-methylbenzylamine, this could involve the electrochemical reduction of acetophenone or its corresponding imine.

Several strategies can be employed to achieve asymmetry in electrochemical reactions:

Chiral Supporting Electrolytes: The use of a chiral salt as the supporting electrolyte can create a chiral environment near the electrode surface.

Chiral Solvents: Performing the electrolysis in a chiral solvent can influence the stereochemical outcome of the reaction.

Chiral Mediators: A chiral redox mediator can be used to transfer electrons to the substrate in an enantioselective manner.

Chiral Electrodes: The electrode surface itself can be modified with a chiral molecule to create a stereoselective environment for the reaction.

While the concept of asymmetric electrosynthesis is well-established, specific and detailed protocols for the highly enantioselective synthesis of (-)-α-methylbenzylamine are not extensively reported in the literature. The electrochemical reduction of acetophenone in the presence of chiral alkaloids like quinidine (B1679956) and cinchonidine (B190817) has been studied, but the reported enantiomeric excesses have been modest. acs.org Further research is needed to develop efficient and highly selective electrochemical methods for the synthesis of this specific compound.

| Electrochemical Approach | Chiral Inductor | Substrate | Product | Enantiomeric Excess (ee %) | Reference |

| Alkaloid-induced reduction | Cinchonidine | Acetophenone | 1-Phenylethanol | Slight improvement over older methods | acs.org |

| Reduction in chiral solvent | Amino-ether DDB | Acetophenone | Pinacol | 6.4 | acs.org |

Second-Order Asymmetric Transformation in Oxidative Coupling Reactions

Second-order asymmetric transformation is a powerful technique for the synthesis of enantiomerically pure compounds from a racemic mixture. This process relies on the equilibration of diastereomers in solution and the selective crystallization of one of the diastereomers.

In the context of α-methylbenzylamine, it is often used as a chiral auxiliary to induce asymmetry in other molecules. However, the principles of second-order asymmetric transformation can also be applied to its own resolution.

A notable application of α-methylbenzylamine in a process involving second-order asymmetric transformation is in the synthesis of optically active oligonaphthalenes. In this case, the oxidative coupling of 2,3-dioxyfunctionalized naphthalenes is carried out in the presence of CuCl₂ and α-methylbenzylamine. The chiral amine acts as a ligand, forming diastereomeric complexes with the substrate that are in equilibrium. Under the reaction conditions, one diastereomer preferentially crystallizes, driving the equilibrium towards the formation of the desired enantiomer of the coupled product. While this example showcases the use of α-methylbenzylamine as a chiral ligand, it illustrates the principle of second-order asymmetric transformation.

| Reaction | Chiral Auxiliary | Catalyst/Reagent | Product | Key Principle |

| Oxidative Coupling of Naphthalenes | α-Methylbenzylamine | CuCl₂ | Optically Active Oligonaphthalenes | Second-Order Asymmetric Transformation |

Stereoselective Transformations and Synthetic Applications of Alpha Methylbenzylamine As a Chiral Auxiliary and Building Block

Diastereoselective Synthesis Facilitated by Chiral alpha-Methylbenzylamine Auxiliaries

The utility of (-)-alpha-methylbenzylamine is prominent in syntheses where the creation of a new stereocenter is required. By forming a transient diastereomeric intermediate, the auxiliary guides the approach of reagents, leading to a preference for one stereoisomer over another.

The Strecker synthesis is a classic and versatile method for producing α-amino acids. When facilitated by a chiral auxiliary like (S)-α-methylbenzylamine, it becomes a powerful tool for generating enantiomerically pure amino acids. This approach has been successfully applied to the synthesis of various (S)-tryptophan analogues. rsc.orgrsc.org The process begins with the condensation of an aldehyde, such as a 2-(indol-3-yl)acetaldehyde, with (S)-α-methylbenzylamine to form a chiral imine intermediate. rsc.org Subsequent nucleophilic attack by a cyanide anion occurs preferentially on one of the diastereotopic faces of the imine, leading to a diastereomerically enriched α-aminonitrile. rsc.org

This method is valued for its operational simplicity and the low cost of the chiral auxiliary. rsc.orgscispace.com Research has demonstrated that (S)-α-methylbenzylamine is highly effective, yielding the desired products with a favorable diastereomeric ratio (dr) of approximately 2:1 to 3:1. rsc.org After the key stereoselective step, the resulting α-aminonitrile is hydrolyzed to form the amino acid, and the chiral auxiliary is removed. This strategy has enabled the synthesis of eight different optically pure (S)-tryptophan analogues, which are crucial precursors for complex molecules like the antibacterial agent argyrin A. rsc.orgscispace.com

Table 1: Synthesis of Tryptophan Analogues via Chiral Auxiliary-Facilitated Strecker Reaction This is an interactive data table. You can sort, filter, and search the data.

| Aldehyde Precursor (Substituent on Indole) | Chiral Auxiliary | Diastereomeric Ratio (dr) of α-Aminonitrile | Final Product | Reference |

|---|---|---|---|---|

| 2-(Indol-3-yl)acetaldehyde (H) | (S)-α-Methylbenzylamine | ~2-3 : 1 | (S)-Tryptophan | rsc.org |

| 5-Bromoindole-3-acetaldehyde | (S)-α-Methylbenzylamine | ~2-3 : 1 | (S)-5-Bromotryptophan | rsc.org |

| 5-Chloroindole-3-acetaldehyde | (S)-α-Methylbenzylamine | ~2-3 : 1 | (S)-5-Chlorotryptophan | rsc.org |

| 6-Fluoroindole-3-acetaldehyde | (S)-α-Methylbenzylamine | ~2-3 : 1 | (S)-6-Fluorotryptophan | rsc.org |

| 7-Ethylindole-3-acetaldehyde | (S)-α-Methylbenzylamine | ~2-3 : 1 | (S)-7-Ethyltryptophan | rsc.org |

| 5-Methylindole-3-acetaldehyde | (S)-α-Methylbenzylamine | ~2-3 : 1 | (S)-5-Methyltryptophan | rsc.org |

| 5-Methoxyindole-3-acetaldehyde | (S)-α-Methylbenzylamine | ~2-3 : 1 | (S)-5-Methoxytryptophan | rsc.org |

The key intermediate in the asymmetric Strecker synthesis is the α-aminonitrile. mdpi.com The use of (S)-α-methylbenzylamine as the chiral amine component in the three-component reaction between an aldehyde, the amine, and a cyanide source directs the formation of the new stereocenter at the α-carbon. rsc.orgorganic-chemistry.org The reaction proceeds through a chiral imine, which is then attacked by the cyanide ion. The steric bulk of the phenyl group on the methylbenzylamine auxiliary shields one face of the imine, forcing the cyanide to add to the less hindered face. rsc.org This results in the preferential formation of the (S,S)-diastereomer of the α-aminonitrile. This diastereoselectivity is the cornerstone of the entire asymmetric process, as the configuration of this intermediate directly determines the configuration of the final α-amino acid after hydrolysis and removal of the auxiliary. nih.gov

(-)-alpha-Methylbenzylamine has been employed as a chiral auxiliary in the enantiodivergent synthesis of simple isoquinoline (B145761) alkaloids. This strategy allows for the synthesis of both enantiomers of a target molecule from a single prochiral starting material by changing the reaction conditions or reagents, while using the same chiral auxiliary. The prochiral imine moiety in a precursor molecule can be reduced with different reagents to yield diastereomeric amines. These separated diastereomers are then transformed into the corresponding (S)- or (R)-enantiomers of the target isoquinoline alkaloid, demonstrating the versatility of the chiral auxiliary in controlling the synthetic outcome.

The synthesis of both enantiomers of N-acetylcalycotomine provides a clear example of the enantiodivergent approach facilitated by (S)-(-)-α-methylbenzylamine. By reducing a prochiral imine intermediate with different reducing agents, researchers can selectively produce either of two diastereomeric amines. These intermediates are then cyclized and acylated. Depending on the diastereomer used, the process yields either (S)-(-)-N-acetylcalycotomine or its enantiomer, (R)-(+)-N-acetylcalycotomine, in good enantiomeric excess. This highlights the power of the chiral auxiliary to direct the synthesis towards a specific stereochemical target.

The Pictet-Spengler reaction is a fundamental method for synthesizing tetrahydro-β-carbolines (THβCs), a core structure in many natural alkaloids. nih.govresearchgate.net Inducing chirality at the C1 position is a key challenge, which can be addressed by using a chiral auxiliary like α-methylbenzylamine. nih.govnih.gov The reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. rsc.orgias.ac.in

When a chiral auxiliary is used, the cyclization proceeds with a diastereoselective bias. The chiral group attached to the nitrogen of the tryptamine derivative influences the conformation of the iminium ion intermediate, leading to a preferred direction for the intramolecular electrophilic attack by the indole (B1671886) ring. nih.govchemrxiv.org This chiral auxiliary approach has been specifically noted for the asymmetric Pictet-Spengler reaction of tryptamines to create 1-substituted THβCs. nih.gov The stereoselectivity can be very high, with some solid-phase syntheses reporting diastereomeric excess (de) values above 95%. nih.gov

(-)-alpha-Methylbenzylamine is also instrumental in the stereoselective synthesis of α-aminophosphonic acid analogues. In one reported method, the synthesis of chiral (2-furyl)amino-methanephosphonic acids begins with the reaction of N-furfurylidene-(R)-α-methylbenzylamine (an imine formed from furfural (B47365) and the chiral amine) with dibenzyl phosphate. This addition reaction produces diastereomeric esters of (2-furyl)-N-methylbenzylaminophosphonate. The resulting diastereomers, which are formed in unequal amounts due to the influence of the chiral auxiliary, can then be separated. Subsequent chemical transformations can convert these separated esters into the desired enantiomerically pure aminophosphonic or aminophosphonous acids. The absolute configuration of the products is determined based on Cram's rules, which predict the stereochemical outcome of nucleophilic additions to carbonyls containing a chiral center.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (-)-alpha-Methylbenzylamine, hydrochloride |

| (S)-alpha-Methylbenzylamine |

| (S)-Tryptophan |

| 2-(Indol-3-yl)acetaldehyde |

| Argyrin A |

| (S,S)-α-Aminonitrile |

| Isoquinoline |

| N-Acetylcalycotomine |

| (S)-(-)-N-Acetylcalycotomine |

| (R)-(+)-N-Acetylcalycotomine |

| Tetrahydro-β-carboline (THβC) |

| Tryptamine |

| (2-Furyl)amino-Methanephosphonic Acid |

| Aminophosphonous Acid |

| N-furfurylidene-(R)-α-methylbenzylamine |

| Furfural |

| Dibenzyl phosphate |

Asymmetric Synthesis of Alpha-Amino-C-phosphinic Acids and Derivatives

The asymmetric synthesis of α-amino-C-phosphinic acids and their derivatives is of considerable interest due to their role as structural analogues of α-amino acids, exhibiting a range of biological activities. A key strategy in their stereoselective synthesis involves the nucleophilic addition of phosphinates to chiral imines. In this context, (-)-α-methylbenzylamine serves as an effective chiral auxiliary.

One of the pioneering methods involves the reaction of imines derived from (S)-α-methylbenzylamine with phosphinates. For instance, the addition of ethyl phenylphosphinate to (S)-α-methylbenzylamine-derived imines proceeds without a catalyst to yield α-amino-C-phosphinates. uni-muenchen.de This reaction typically occurs in a solvent like toluene (B28343) at elevated temperatures. The resulting products are obtained in moderate to good yields, with moderate diastereoselectivity. uni-muenchen.de The stereochemical outcome is influenced by the steric hindrance of the chiral auxiliary, which directs the nucleophilic attack of the phosphinate.

The general reaction scheme involves the formation of a chiral imine from an aldehyde and (S)-α-methylbenzylamine, followed by the nucleophilic addition of a phosphinate. The diastereomeric ratio of the resulting α-amino-C-phosphinates can be influenced by the substituents on the imine and the reaction conditions. Subsequent hydrolysis of the phosphinate ester and cleavage of the chiral auxiliary provides access to the desired enantiomerically enriched α-amino-C-phosphinic acids.

| Aldehyde Substrate (RCHO) | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| Benzaldehyde (B42025) | 75 | Moderate |

| p-Tolualdehyde | 84 | Moderate |

| p-Anisaldehyde | 80 | Moderate |

| p-Chlorobenzaldehyde | 78 | Moderate |

| Isobutyraldehyde | 40 | Moderate |

Diastereoselective Synthesis of Pharmacologically Relevant Compounds (e.g., Mianserin (B1677119), Lortalamine Analogs)

(-)-alpha-Methylbenzylamine has proven to be a valuable chiral auxiliary in the diastereoselective synthesis of several pharmacologically important molecules, including the tetracyclic antidepressant mianserin and analogs of the antidepressant lortalamine.

In the synthesis of (R)-(-)-mianserin, (S)-(-)-α-methylbenzylamine is employed to introduce the desired stereochemistry. uni-muenchen.deresearchgate.netresearchgate.net The synthetic strategy involves the reaction of an appropriate precursor with the chiral amine to form a diastereomeric intermediate. Subsequent cyclization and reduction steps, directed by the chiral auxiliary, lead to the formation of the target molecule with high enantiomeric purity. researchgate.net The chiral auxiliary is then cleaved to yield the final product. This approach provides an efficient route to the specific enantiomer of mianserin that possesses the desired pharmacological activity.

Similarly, (S)-(-)-α-methylbenzylamine has been utilized as a chiral auxiliary in the asymmetric synthesis of analogs of lortalamine. researchgate.net The synthesis involves the preparation of chiral, non-racemic ketone intermediates which are then transformed into pairs of diastereomeric products. Although in some cases other chiral auxiliaries were found to be more effective, the use of (-)-alpha-methylbenzylamine demonstrates its utility in accessing these complex chiral structures. researchgate.net The diastereoselectivity of these reactions is crucial for obtaining the desired biologically active stereoisomer.

Asymmetric Synthesis of Chiral Piperidine (B6355638) and Piperidone Derivatives

The piperidine scaffold is a ubiquitous structural motif in a vast number of alkaloids and pharmaceuticals. The asymmetric synthesis of substituted piperidines and piperidones is therefore of great importance. (-)-alpha-Methylbenzylamine has been successfully employed as a chiral auxiliary in several methodologies to access these valuable heterocyclic compounds.

One effective strategy is the asymmetric synthesis of substituted piperidines through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction. rsc.orgresearchgate.net In this approach, a chiral amine, such as a benzylamine (B48309) derivative, is reacted with a nitroalkene and an enone. The chirality of the amine directs the stereochemical outcome of the condensation, leading to the formation of enantiomerically enriched piperidine derivatives. This method has been shown to produce piperidines in high yields (up to 92%) and with excellent enantiomeric excess (>95% ee). rsc.orgresearchgate.net

Another approach involves the asymmetric amidoalkylation of chiral enamides derived from (-)-alpha-methylbenzylamine. uni-muenchen.de The chiral auxiliary on the enamide directs the stereoselective addition of nucleophiles, such as silyl (B83357) enol ethers, to an in situ generated N-acyliminium ion. This reaction produces α-substituted piperidones with high diastereoselectivity. The chiral auxiliary can then be removed to afford the enantiomerically pure piperidone derivatives. The diastereomeric ratios in these reactions are influenced by the steric bulk of the nucleophile, with more demanding nucleophiles leading to higher selectivity. uni-muenchen.de

| Silyl Enol Ether | Yield of Major Diastereomer (%) | Diastereomeric Ratio |

|---|---|---|

| 1-(Trimethylsiloxy)cyclohexene | 45 | 35.3:64.7 |

| 1-(t-Butyldimethylsiloxy)cyclohexene | 52 | 18.5:81.5 |

| 1-(t-Butyldiphenylsiloxy)cyclohexene | 68 | 6.2:93.8 |

Diastereoselective Hydrogen Borrowing Reactions for Alkylation of Amines and Ketones

Hydrogen borrowing catalysis is an atom-economical and environmentally benign method for the formation of C-N and C-C bonds. This methodology involves the temporary oxidation of an alcohol to an aldehyde or ketone by a transition metal catalyst, which then reacts with a nucleophile (an amine or an enolate). The resulting intermediate is then reduced by the catalyst, which returns the "borrowed" hydrogen.

While numerous methods exist for hydrogen borrowing reactions, the development of diastereoselective variants is an area of active research. Chiral amines, such as (-)-alpha-methylbenzylamine, are potential candidates for inducing diastereoselectivity in these transformations. In the context of amine alkylation, a chiral amine can be used as a substrate, and its reaction with an alcohol can proceed with diastereoselectivity, preserving the stereocenter of the amine.

For the α-alkylation of ketones, a chiral auxiliary like (-)-alpha-methylbenzylamine could be used to form a chiral enamine intermediate. The subsequent reaction of this enamine with an aldehyde generated in situ from an alcohol could proceed diastereoselectively. However, specific examples of (-)-alpha-methylbenzylamine inducing high diastereoselectivity in hydrogen borrowing reactions for the alkylation of amines and ketones are still emerging. The general principle relies on the formation of a diastereomeric intermediate where the chiral auxiliary effectively shields one face of the molecule, directing the subsequent bond formation. researchgate.netresearchgate.netharvard.educore.ac.uknih.govnih.govrsc.orgnih.govresearchgate.netresearchgate.netnih.gov

Applications as a Chiral Building Block in Complex Molecule Synthesis

In addition to its role as a chiral auxiliary, (-)-alpha-methylbenzylamine is a valuable chiral building block. In this capacity, the amine's stereocenter is incorporated into the final molecular structure, providing a straightforward route to enantiomerically pure compounds.

Preparation of Enantiomerically Pure Pharmaceuticals and Agrochemicals

The synthesis of single-enantiomer drugs and agrochemicals is of paramount importance, as often only one enantiomer exhibits the desired biological activity while the other may be inactive or even harmful. (-)-alpha-Methylbenzylamine serves as a readily available chiral starting material for the synthesis of a variety of such compounds. researchgate.netsemanticscholar.orggoogle.comnih.govgoogle.commdpi.comnih.govresearchgate.netacs.org

A notable example is the synthesis of Levocetirizine, the active (R)-enantiomer of the antihistamine cetirizine. semanticscholar.orggoogle.combris.ac.ukresearchgate.net The synthesis can involve the use of (R)-(-)-α-methylbenzylamine as a chiral precursor to establish the stereocenter of the final drug molecule. This approach avoids the need for chiral resolution at a later stage, making the synthesis more efficient and cost-effective.

In the field of agrochemicals, the use of enantiomerically pure compounds can lead to increased efficacy and reduced environmental impact. Chiral amines like (-)-alpha-methylbenzylamine are valuable starting materials for the synthesis of chiral herbicides, insecticides, and fungicides. By incorporating the chiral amine into the molecular structure, chemists can produce agrochemicals with enhanced biological activity and selectivity.

One-Pot, Multi-Component Synthesis of Highly Substituted Chiral Pyrroles

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. The use of chiral components in MCRs can lead to the formation of enantiomerically enriched products. (-)-alpha-Methylbenzylamine has been utilized as a chiral amine component in the one-pot synthesis of highly substituted chiral pyrroles. rsc.orgchemistryviews.orgresearchgate.netuctm.edu

In a typical reaction, an aldehyde, a β-ketoester, and a nitroalkane can be reacted with (-)-alpha-methylbenzylamine in a one-pot procedure. The chirality of the amine influences the stereochemical outcome of the reaction, leading to the formation of chiral pyrrole (B145914) derivatives. This approach provides a highly efficient and atom-economical route to these valuable heterocyclic compounds, which are present in many biologically active molecules. The specific substitution pattern of the resulting pyrrole can be varied by changing the starting components of the MCR.

Synthesis of Key Bioactive Molecules

The versatility of (-)-alpha-Methylbenzylamine is demonstrated in the synthesis of several key bioactive molecules, including Etomidate, Levocabastine Hydrochloride, and Fosfomycin (B1673569).

Etomidate: In the synthesis of the intravenous anesthetic agent Etomidate, R-(+)-alpha-methylbenzylamine is a key starting material. The synthesis involves the reaction of R-(+)-alpha-methylbenzylamine with ethyl chloroacetate (B1199739) to form R-(+)-N-(α-methylbenzyl)glycine ethyl ester. This intermediate then undergoes a series of reactions including formylation, cyclization, and oxidation to yield the final product, Etomidate. google.comdrugfuture.com The chiral integrity of the alpha-methylbenzylamine moiety is essential for the stereospecific outcome of the synthesis, leading to the desired (R)-enantiomer of Etomidate. researchgate.net

Fosfomycin: The antibiotic Fosfomycin can be synthesized using (+)-α-phenethylamine for the resolution of (Z)-1-propenylphosphonic acid. nih.gov This process allows for the isolation of the desired enantiomer through the formation of diastereomeric salts, from which the optically pure fosfomycin salt is obtained after recrystallization. nih.gov Another approach involves the resolution of threo-1-chloro-2-hydroxypropylphosphonic acid with (-)-α-phenylethylamine to produce the (+)-chlorohydrin, which is then converted to Fosfomycin. nih.gov

Construction of Chiral Benzoazepines and Substituted Oxindoles

(-)-alpha-Methylbenzylamine plays a significant role as a chiral auxiliary in the diastereoselective synthesis of chiral benzoazepines and 3-substituted-3-hydroxy-2-oxindoles. nih.gov

Chiral Benzoazepines: These compounds, which can interact with σ1 receptors, are synthesized using (-)-alpha-Methylbenzylamine to induce chirality. The specific reaction pathways leverage the stereochemical information from the chiral auxiliary to control the formation of the benzoazepine ring system with high diastereoselectivity. nih.gov

Substituted Oxindoles: 3-Substituted-3-hydroxy-2-oxindoles serve as key intermediates for the synthesis of various natural products. nih.gov The synthesis of these oxindoles can be achieved through an acetate (B1210297) aldol (B89426) reaction with N-substituted isatin, where an α-PEA-containing chiral auxiliary directs the stereochemical outcome, resulting in high yields and diastereoselectivity of the desired adducts. nih.gov

Synthesis of Pharmaceutical Intermediates

The application of (-)-alpha-Methylbenzylamine extends to the synthesis of crucial pharmaceutical intermediates for widely used drugs.

1-(m-hydroxyphenyl)ethylamine for Sitagliptin: While the direct synthesis of 1-(m-hydroxyphenyl)ethylamine using (-)-alpha-Methylbenzylamine is not explicitly detailed, the importance of chiral amines as building blocks in pharmaceutical synthesis is well-established. The synthesis of Sitagliptin, a DPP-4 inhibitor, relies on the availability of chiral amine intermediates.

Fluoxetine: In the synthesis of the antidepressant Fluoxetine, a key intermediate is α-[2-(methylamino)ethyl]benzyl alcohol. chemicalbook.com While various synthetic routes to Fluoxetine exist, some strategies employ chiral auxiliaries to achieve the desired enantiomer. nih.gov For instance, the asymmetric synthesis of (S)-fluoxetine has been achieved through the reduction of 3-chloro-1-phenylpropan-1-one using a chiral borane (B79455) reagent, followed by displacement of the chloride with methylamine. nih.gov Although not directly using (-)-alpha-Methylbenzylamine in this specific route, this highlights the general strategy of employing chiral molecules to control stereochemistry in the synthesis of pharmaceutical intermediates.

Analytical Applications through Chiral Derivatization

This compound, is a valuable reagent in analytical chemistry for the determination of enantiomeric excess and purity of various chiral compounds through derivatization.

Derivatization Protocols for Analyzing Enantiomeric Excess of Chiral Diols by NMR

A three-component system involving (-)-alpha-Methylbenzylamine, 2-formylphenylboronic acid, and a chiral diol can be used to form diastereomeric phenylborate ester imines. rsc.orgrsc.org The distinct signals of the imine protons in the ¹H NMR spectrum of these diastereomers allow for the determination of the enantiomeric excess (ee) of the chiral diol. rsc.orgrsc.org This method provides a straightforward and accurate way to measure the ee value. rsc.org

| Analyte | Derivatizing Agents | Analytical Method | Key Observation |

| Chiral Diols | (-)-alpha-Methylbenzylamine, 2-formylphenylboronic acid | ¹H NMR | Split signals of the formed phenylborate ester imines |

Use as a Chiral Derivatization Reagent for GC and HPLC Analysis of Enantiomers

(-)-alpha-Methylbenzylamine is employed as a chiral derivatizing agent (CDA) for the separation and analysis of enantiomers by gas chromatography (GC) and high-performance liquid chromatography (HPLC). The derivatization of a racemic compound with an enantiomerically pure amine like (-)-alpha-Methylbenzylamine results in the formation of diastereomers. These diastereomers possess different physical properties, which allows for their separation on a non-chiral stationary phase. researchgate.net

For instance, the enantiomeric separation of chiral amines can be achieved by derivatizing them with naphthaldehyde reagents and analyzing the resulting naphthaldimine derivatives on chiral stationary phases in HPLC. researchgate.net

| Analytical Technique | Application | Principle |

| Gas Chromatography (GC) | Determination of enantiomeric purity | Formation of diastereomers with different volatilities |

| High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers | Formation of diastereomers with different interactions with the stationary phase |

Determination of Enantiomeric Purity of Chiral Acids

(-)-alpha-Methylbenzylamine is a widely used chiral amine for determining the enantiomeric purity of chiral acids. The reaction between a chiral acid and (-)-alpha-Methylbenzylamine forms diastereomeric amide salts. These diastereomers can then be separated and quantified using techniques like HPLC or their non-equivalence can be observed by NMR spectroscopy, allowing for the determination of the enantiomeric purity of the original acid.

Advanced Catalytic Applications of Alpha Methylbenzylamine Derived Ligands and Catalysts

Design and Synthesis of Chiral Ligands Derived from alpha-Methylbenzylamine

The strategic design of chiral ligands is fundamental to achieving high efficiency and enantioselectivity in asymmetric catalysis. By incorporating the chiral scaffold of (-)-alpha-methylbenzylamine, chemists can synthesize ligands with well-defined three-dimensional structures that effectively control the stereochemical outcome of a reaction. The synthesis of these ligands often involves straightforward chemical modifications, allowing for the creation of extensive ligand libraries for catalyst screening and optimization.

Phosphine-based ligands are a cornerstone of modern catalysis. Bis(phosphino)amine ligands, characterized by a P-N-P skeleton, are particularly versatile. The synthesis of ligands such as N,N-bis(diphenylphosphino)-N-((S)-alpha-methylbenzyl)amine, often abbreviated as (S)-NEPAM, typically involves the reaction of (S)-alpha-methylbenzylamine with two equivalents of chlorodiphenylphosphine (B86185) in the presence of a base like triethylamine. This reaction yields the desired chiral diphosphine ligand.

The structural properties of these ligands have been confirmed through various analytical techniques, including X-ray crystallography, which provides precise information on bond lengths and angles within the molecule. researchgate.net The coordination of such ligands typically occurs through the phosphorus centers, as the basicity of the central nitrogen atom is reduced due to pπ-dπ interactions between the nitrogen p-orbitals and the phosphorus d-orbitals. researchgate.net These chiral phosphine (B1218219) ligands are instrumental in forming metal complexes that catalyze a range of asymmetric reactions.

Bidentate Schiff bases derived from the condensation of enantiomerically pure (S)-α-methylbenzylamine with various substituted aldehydes represent another significant class of chiral ligands. researchgate.net The synthesis is generally a straightforward one-pot reaction involving the mixing of the amine and the aldehyde, often without the need for a solvent. researchgate.netmdpi.com This ease of synthesis allows for the creation of a library of ligands with varying steric and electronic properties by simply changing the substituents on the aldehyde precursor. researchgate.net

These Schiff base ligands have proven to be highly effective in asymmetric synthesis, particularly in the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.netamanote.com The enantioselectivity of this reaction is significantly influenced by the electronic effects of the substituents on the Schiff base ligand. researchgate.net For instance, the presence of electron-donating or electron-withdrawing groups can tune the catalytic activity and the stereochemical outcome. researchgate.net

Table 1: Performance of (S)-α-Methylbenzylamine-Derived Schiff Base Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde (B42025) researchgate.net

| Ligand (derived from) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Product Configuration |

| 2-hydroxyacetophenone | 90 | 94 | (S) |

| Salicylaldehyde | 99 | 88 | (S) |

| 5-chlorosalicylaldehyde | 99 | 91 | (S) |

| 3,5-dichlorosalicylaldehyde | 99 | 89 | (S) |

| 2-hydroxy-1-naphthaldehyde | 99 | 83 | (S) |

Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis, frequently used in reactions like the enantioselective addition of organozinc reagents to aldehydes. rsc.org Enantiopure α-methylbenzylamine and its derivatives serve as valuable scaffolds for the synthesis of these ligands. researchgate.net The synthesis of β-amino alcohols can be achieved through various routes, including the palladium-catalyzed C-H alkoxylation of α-alkylbenzylamine derivatives. researchgate.net

A key advantage of these ligands is the ability to fine-tune their structure to optimize catalytic performance. By systematically modifying the substituents on the ligand, researchers can enhance both the yield and the enantioselectivity of the catalyzed reaction. rsc.org For example, optimized β-amino alcohol ligands have been shown to catalyze the addition of diethylzinc to benzaldehyde with nearly quantitative yields and enantiomeric excesses up to 95%. rsc.org The versatility of these catalysts has been demonstrated across a range of aromatic and aliphatic aldehydes. rsc.org

Table 2: Enantioselective Addition of Diethylzinc to Various Aldehydes Catalyzed by an Optimized Chiral Amino Alcohol Ligand rsc.org

| Aldehyde | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Benzaldehyde | 98 | 95 |

| 4-Chlorobenzaldehyde | 99 | 94 |

| 4-Methoxybenzaldehyde | 99 | 93 |

| 2-Naphthaldehyde | 98 | 94 |

| Cinnamaldehyde | 96 | 91 |

Monodentate phosphoramidite (B1245037) ligands have emerged as a highly successful and versatile class of ligands in transition-metal catalyzed asymmetric reactions. nih.gov Their modular structure, which can be easily modified, makes them ideal for a combinatorial approach to catalyst development, allowing for rapid fine-tuning for specific transformations. nih.govnih.gov

The synthesis of these ligands typically starts with the reaction of an amine derivative, such as (R)-α-methylbenzylamine, with a phosphorus source like phosphorus trichloride. The resulting intermediate is then treated with a chiral diol. nih.gov This modular approach allows for the variation of both the amine and the diol components, providing a powerful tool for creating diverse ligand libraries. nih.govpnas.org These ligands have been successfully applied in a wide array of metal-catalyzed asymmetric reactions, including hydrogenations, conjugate additions, and allylic alkylations. pnas.orgresearchgate.net The ability to tune the ligand's electronic and steric properties is crucial for achieving high levels of enantioselectivity. pnas.org

Utilization in Asymmetric Catalysis

The chiral ligands derived from (-)-alpha-methylbenzylamine are not merely synthetic curiosities; they are powerful tools that enable the stereoselective synthesis of complex molecules. Their application in asymmetric catalysis spans a broad range of reactions, with asymmetric hydrogenation being one of the most prominent and impactful examples.

Asymmetric hydrogenation is a fundamental and widely used method for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries. organicreactions.org The process involves the reduction of a prochiral substrate, such as a ketone, imine, or alkene, using hydrogen gas in the presence of a chiral catalyst. The success of this reaction hinges on the ability of the chiral ligand to effectively differentiate between the two faces of the substrate.

Catalysts bearing phosphoramidite ligands have demonstrated high efficiency in various asymmetric hydrogenation reactions. pnas.org The modularity of these ligands allows for precise tuning of the catalyst to achieve exceptional levels of stereocontrol for specific substrates. nih.gov While a wide variety of prochiral substrates can be successfully hydrogenated, the asymmetric hydrogenation of C=N bonds in imines is particularly important for the synthesis of chiral amines. organicreactions.orgnih.gov Earth-abundant metal catalysts, such as those based on manganese, combined with chiral ligands, have recently shown remarkable activity and selectivity in the hydrogenation of challenging dialkyl ketimines, showcasing the continuous innovation in this field. nih.gov The cooperative non-covalent interactions between the substrate and the confined chiral environment of the catalyst are believed to be key to achieving high stereoselectivity. nih.gov

Asymmetric Hydroformylation and Hydrovinylation

Asymmetric hydroformylation and hydrovinylation represent powerful carbon-carbon bond-forming reactions in synthetic chemistry, transforming simple alkenes into valuable chiral aldehydes and vinylated products, respectively. The efficacy of these transformations is highly dependent on the design of chiral ligands that can effectively control the enantioselectivity of the metallic catalyst. Ligands derived from (-)-alpha-Methylbenzylamine have found utility in this area, particularly in the field of asymmetric hydrovinylation.

Phosphoramidites are a privileged class of ligands for these reactions, and those incorporating a chiral amine backbone have demonstrated significant success. Specifically, phosphoramidite ligands derived from bis[(-)-alpha-methylbenzyl]amine have been employed in the nickel-catalyzed asymmetric hydrovinylation of 1-alkylstyrenes. nih.gov In these reactions, a nickel catalyst, prepared from precursors like [(allyl)NiBr]2 and a sodium salt of a weakly coordinating anion, is complexed with the chiral phosphoramidite ligand. This catalytic system effectively promotes the addition of ethylene (B1197577) to the styrene (B11656) derivative, creating a new stereocenter. nih.gov

One of the notable phosphoramidite ligands in this context is derived from (R)-binaphthol and (S,S)-bis-α-methylbenzylamine. nih.gov Research has shown that this class of ligands can drive the reaction to produce hydrovinylation products in excellent yields and with high levels of enantioselectivity. nih.govnih.gov The steric and electronic properties of the ligand, tunable through modifications of both the binaphthol and the amine components, are crucial for achieving optimal results. For instance, in the hydrovinylation of certain exomethylene compounds, a ligand prepared from achiral 2,2′-biphenol and (S,S)-N,N-bis-α-methylbenzylamine led to a quantitative yield of the product. nih.gov

Table 1: Asymmetric Hydrovinylation of Exomethylene Compounds Using a Ni-Catalyst and a Phosphoramidite Ligand Derived from (S,S)-N,N-bis-α-methylbenzylamine nih.gov

| Entry | Substrate | Ligand Source | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 2-(4-methoxyphenyl)-1-pentene | (R)-Binaphthol + (S,S)-bis-α-methylbenzylamine | 98 | 84 |

| 2 | N-(4-(1-phenylvinyl)phenyl)acetamide | (R)-Binaphthol + (S,S)-bis-α-methylbenzylamine | 90 | 85 |

| 3 | N-(4-(1-phenylvinyl)phenyl)acetamide | Achiral 2,2'-Biphenol + (S,S)-bis-α-methylbenzylamine | >99 | 82 |

While the application in asymmetric hydrovinylation is well-documented, the use of ligands explicitly derived from (-)-alpha-Methylbenzylamine in asymmetric hydroformylation is less prevalent in the reviewed literature, which often highlights other ligand families such as those based on diazaphospholane or phospholane-phosphite backbones.

Asymmetric Cross-Coupling Reactions (e.g., Sonogashira Reaction)

Asymmetric cross-coupling reactions are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds, forming the cornerstone of modern synthetic organic chemistry. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a prominent example, typically catalyzed by a combination of palladium and copper complexes. organic-chemistry.org Achieving enantioselectivity in such reactions necessitates the use of chiral ligands that can influence the geometry and electronic structure of the metal center during the catalytic cycle.

The development of chiral phosphine, N-heterocyclic carbene (NHC), and diamine ligands has been instrumental in advancing asymmetric cross-coupling. researchgate.net These ligands create a chiral environment around the palladium center, enabling the differentiation of enantiotopic faces or groups in the substrate. While (-)-alpha-Methylbenzylamine serves as a ubiquitous chiral building block for a vast array of ligands used in asymmetric catalysis, specific applications of its direct derivatives in the context of the asymmetric Sonogashira reaction are not widely reported. The field has often relied on ligands possessing other sources of chirality, such as atropisomerism (e.g., BINAP) or planar chirality (e.g., ferrocene-based ligands), to achieve high enantioselectivity in various cross-coupling transformations.

Enantioselective Addition Reactions (e.g., Organo-Zinc to Aldehydes, 1,4-Additions)

Enantioselective addition reactions provide a direct and atom-economical route to chiral alcohols and other valuable functionalized molecules. The addition of organozinc reagents to aldehydes is a classic example, where a chiral ligand or catalyst accelerates the reaction and controls the stereochemical outcome. uctm.edu Similarly, the enantioselective 1,4-addition (or conjugate addition) of nucleophiles to α,β-unsaturated systems is a powerful method for creating stereocenters at the β-position. beilstein-journals.org

The success of these reactions hinges on the chiral catalyst, which often consists of a metal salt and a chiral ligand. Amino alcohols, diamines, and diols are common ligand classes that have proven effective. nih.gov These ligands coordinate to the zinc atom, forming a chiral complex that activates the aldehyde and directs the incoming nucleophile to one of the enantiotopic faces of the carbonyl group. uctm.edu

Although (-)-alpha-Methylbenzylamine is a foundational chiral precursor for many ligands, its derivatives have not been the most predominantly cited class for catalyzing enantioselective organozinc additions or 1,4-additions when compared to other structures like DAIB ((-)-3-exo-(dimethylamino)isoborneol), TADDOLs, or BINOL-derived ligands. uctm.edunih.gov The literature on highly enantioselective versions of these reactions extensively documents catalysts based on these other chiral scaffolds. nih.gov

Catalytic Alkyne Arylation Utilizing Amine as Traceless Directing Groups

A novel and sophisticated application of amines derived from (-)-alpha-Methylbenzylamine is their use as traceless directing groups in the catalytic arylation of alkynes. In this methodology, a three-component aminoarylation of an alkyne is achieved using a palladium catalyst, generating an enamine intermediate which can be subsequently hydrolyzed to afford α-arylphenones or α,α-diarylketones.

The key to this strategy is the ability of the secondary amine to act as a directing group, controlling the regioselectivity of the C-C bond formation. The steric bulk of the amine has been shown to be a critical factor in determining the reaction's outcome. Research has demonstrated that the use of N-methyl-α-methylbenzylamine can switch the regioselectivity of the reaction to favor the formation of the α,α-diarylketone product over the α-arylphenone.

This regiocontrol is highlighted in studies where different amines were screened. For example, using a less sterically hindered amine like morpholine (B109124) resulted in a preference for the α-arylphenone. In contrast, employing the more sterically demanding N-methyl-α-methylbenzylamine reversed this selectivity. By further increasing the steric bulk, for instance by replacing the α-methyl group with an α-isopropyl group, the selectivity for the α,α-diarylketone could be enhanced even more dramatically. This approach showcases the utility of the chiral amine not for inducing enantioselectivity, but for controlling regioselectivity, after which it is removed (traceless), leaving no trace of its chirality in the final product.

Table 2: Amine-Directed Regiocontrol in the Pd-Catalyzed Aminoarylation of Phenylacetylene with 4-tert-butylphenyl triflate

| Entry | Amine | Product Ratio (α,α-diarylketone : α-arylphenone) |

|---|---|---|

| 1 | Morpholine | 1 : 4 |

| 2 | N-methyl-α-methylbenzylamine | 2.1 : 1 |

| 3 | N-methyl-α-isopropylbenzylamine | >20 : 1 |

Enantioselective Arylation of N-Heteroaryl Aldimines

The enantioselective arylation of imines is a crucial method for synthesizing chiral amines, which are prevalent motifs in pharmaceuticals and natural products. The reaction involves the addition of an aryl nucleophile, often an organometallic reagent, to the C=N bond of an imine, guided by a chiral catalyst. N-Heteroaryl aldimines are a particularly important class of substrates, as the resulting products are chiral heteroaromatic amines, a structure of significant interest in medicinal chemistry.

Achieving high enantioselectivity in these reactions typically requires a chiral catalyst, which can be a complex of a transition metal with a chiral ligand or a chiral organocatalyst. While a broad range of chiral ligands have been developed for the arylation of various imine classes, including N-sulfonyl and N-aryl imines, the specific application of catalysts derived from (-)-alpha-Methylbenzylamine to the enantioselective arylation of N-heteroaryl aldimines is not a focal point of the current body of scientific literature. Research in this area often emphasizes catalysts derived from other chiral backbones, such as those based on BINOL, TADDOL, or salen ligands, to achieve high levels of stereocontrol. documentsdelivered.com

Application in Phase-Transfer Catalysis (e.g., Synthesis of Atropos Dihydro-5H-dibenzazepinium Salts)

(-)-alpha-Methylbenzylamine and its enantiomer serve as valuable chiral synthons for the creation of phase-transfer catalysts (PTCs). These catalysts are particularly useful for promoting reactions between reactants located in different immiscible phases, such as an aqueous and an organic layer. Chiral PTCs can induce enantioselectivity in a variety of reactions, including alkylations, Michael additions, and cyclopropanations.

A significant application involves the synthesis of atropos (axially chiral) dihydro-5H-dibenz[c,e]azepinium salts. A concise synthetic route has been developed where a single enantiomer, such as (R)-α-methylbenzylamine, reacts with a racemic atropos biphenol derivative. rsc.org This reaction leads to the formation of diastereoisomeric azepinium salts, which can then be separated.

These chiral, non-racemic azepinium salts have been proven to be effective PTCs. They have been successfully employed in reactions involving glycine (B1666218) imine enolates, providing strong evidence that the catalyst structure and its conformation play a crucial role in the stereochemical outcome of the reaction. rsc.org This application demonstrates how the chirality originating from α-methylbenzylamine can be translated into a complex, axially chiral catalyst scaffold capable of inducing enantioselectivity in phase-transfer reactions.

Mechanistic Elucidation and Computational Investigations of Chiral Alpha Methylbenzylamine and Its Transformations

Mechanistic Investigations of Reactions Involving Chiral alpha-Methylbenzylamine

Kinetic and pH Isotope Effects in Amine Oxidation Mechanisms (e.g., D-Amino Acid Oxidase Mutants)

The enzymatic oxidation of amines, including chiral α-methylbenzylamine, has been a subject of detailed mechanistic study, particularly through the use of mutant enzymes. The flavoprotein D-amino acid oxidase (DAAO), which typically catalyzes the oxidation of D-amino acids, has been engineered to act as an amine oxidase. nih.govwikipedia.org A specific mutant, Y228L/R283G DAAO, has shown the ability to catalyze the oxidation of amines like (R)-α-methylbenzylamine. nih.gov Mechanistic studies on this mutant enzyme have provided insights into the catalytic mechanism through kinetic and pH isotope effects. nih.gov

Investigations into the oxidation of (R)-α-methylbenzylamine by the Y228L/R283G DAAO mutant have established that the neutral form of the amine is the active substrate. nih.gov The pH profile of the reaction kinetics indicates that an active-site residue, likely Tyr224, must be in an uncharged state for the productive binding of the substrate. nih.gov

The steady-state kinetic mechanism for this mutant enzyme shows that product release is partially rate-limiting. For instance, at pH 8.6, the rate of flavin reduction (k_red) was determined to be 220 s⁻¹, which is significantly larger than the k_cat value of 88 s⁻¹ at the same pH. nih.gov

Table 1: Kinetic Parameters for the Oxidation of (R)-α-methylbenzylamine by Y228L/R283G DAAO Mutant nih.gov

| Parameter | Value | Conditions |

|---|---|---|

| k_cat | 88 s⁻¹ | pH 8.6 |

| k_red | 220 s⁻¹ | pH 8.6 |

| Deuterium (B1214612) Isotope Effect (k_cat/K_m) | 5.3 | pH-independent |

This table summarizes key kinetic data obtained from the study of (R)-α-methylbenzylamine oxidation by a mutant D-amino acid oxidase, highlighting the significant deuterium isotope effect and the partial rate-limiting nature of product release.

Detailed Studies of Reductive Amination Mechanisms

Reductive amination is a fundamental transformation in organic synthesis for the formation of amines. wikipedia.orgorganic-chemistry.org The reaction proceeds by converting a carbonyl group, such as in a ketone or aldehyde, into an amine through an intermediate imine. wikipedia.orgwikipedia.org When (-)-alpha-Methylbenzylamine is used as the amine source, it reacts with a carbonyl compound in a two-step process.

The first step involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org This is followed by the dehydration of the hemiaminal to yield an imine (or a Schiff base). wikipedia.orgresearchgate.net This equilibrium is often driven towards the imine by the removal of water. wikipedia.org

The second step is the reduction of the C=N double bond of the imine to form the final amine product. libretexts.org A variety of reducing agents can be employed for this step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over a metal catalyst). wikipedia.orgorganic-chemistry.org The choice of reducing agent can be crucial, as some, like NaBH₃CN, are selective for the protonated iminium ion over the starting carbonyl compound, allowing for a one-pot reaction. wikipedia.org

Imine Formation: Carbonyl Compound + α-Methylbenzylamine ⇌ Hemiaminal → Imine + H₂O

Reduction: Imine + [Reducing Agent] → Final Amine Product

This method is widely used for the synthesis of secondary and tertiary amines. researchgate.netchemrxiv.org The stereochemistry of the final product when using a chiral amine like (-)-alpha-Methylbenzylamine depends on the nature of the substrate and the reaction conditions, potentially allowing for diastereoselective synthesis.

Analysis of Conformational and Configurational Stability in Derived Chiral Ligands

Chiral ligands derived from (-)-alpha-methylbenzylamine are valuable in asymmetric catalysis. The amine can be incorporated into larger molecular scaffolds, such as Schiff bases or other multidentate ligands, which can then coordinate to metal centers. science.govnih.gov The conformational and configurational stability of these ligands is paramount for their effectiveness in inducing enantioselectivity.

For instance, Schiff base ligands can be synthesized by the condensation of α-methylbenzylamine with aldehydes. The resulting imine bond and the chiral center from the amine backbone create a specific three-dimensional environment around a coordinated metal ion. The stability of this chiral environment is crucial for discriminating between enantiomeric transition states during a catalytic reaction.

Factors influencing the stability include:

Steric Hindrance: The bulky phenyl group of the α-methylbenzylamine moiety restricts rotation around certain bonds, leading to preferred conformations.

Electronic Effects: The electronic properties of substituents on the aromatic rings can influence bond strengths and rotational barriers.

The configurational stability refers to the robustness of the chiral center itself. Under harsh reaction conditions, there is a possibility of racemization, although the benzylic C-N bond is generally stable. Spectroscopic techniques, such as NMR, can be used to study the conformational dynamics of these ligands in solution. acs.orgnih.gov

Spectroscopic Investigations (NMR) of Rearrangements and Interactions with Alkali Metals

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules, including derivatives of (-)-alpha-methylbenzylamine. chemicalbook.comnih.gov ¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of newly synthesized compounds derived from this chiral amine. nih.govresearchgate.net

NMR can be employed to study molecular rearrangements. mdpi.com For example, in reactions involving the addition of benzylamine (B48309) to other molecules, ¹H-NMR has been used to investigate the reaction progress and determine the structure of the resulting products. researchgate.net Variable-temperature NMR studies can provide information on dynamic processes, such as conformational changes or fluxionality in metal complexes of ligands derived from α-methylbenzylamine.

While specific detailed studies on the interaction of (-)-alpha-methylbenzylamine hydrochloride with alkali metals are not extensively documented in the provided search results, NMR is a primary method for investigating such interactions. The coordination of an alkali metal cation to the amine or to a ligand derived from it would cause changes in the chemical shifts of nearby protons and carbons. This is due to the perturbation of the local electronic environment upon complexation. The magnitude of these shifts can provide information about the binding site and the strength of the interaction. Techniques like 2D NMR (e.g., NOESY) could further elucidate the geometry of such complexes in solution.

Elucidation of Sequential Reaction Mechanisms in Multi-step Transformations (e.g., Hydrogen Borrowing)

(-)-alpha-Methylbenzylamine is often a key component in multi-step transformations that proceed via sequential reaction mechanisms. A prominent example of this is the "hydrogen borrowing" or "hydrogen transfer" catalysis. nih.govacs.org This elegant strategy allows for the alkylation of amines using alcohols, with water being the only byproduct. nih.govacs.org

The general mechanism for a hydrogen borrowing N-alkylation reaction involves several sequential steps:

Dehydrogenation: A transition-metal catalyst (e.g., based on Ru, Ir, or Mn) temporarily oxidizes the starting alcohol to an intermediate aldehyde or ketone by "borrowing" two hydrogen atoms. nih.govresearchgate.net

Condensation: The in situ-generated carbonyl compound then reacts with the amine, in this case, (-)-alpha-methylbenzylamine, to form an imine intermediate via the mechanism described in section 4.1.2.

Hydrogenation: The catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to the final, more substituted amine product. nih.gov The catalyst is regenerated in this step, completing the catalytic cycle.

This one-pot process is highly atom-economical and represents a green alternative to traditional alkylation methods that often require pre-activation of the alcohol and produce stoichiometric waste. nih.gov Deuterium labeling studies and the identification of intermediates have been instrumental in establishing this proposed mechanism. rsc.org The use of α-methylbenzylamine in such reactions has been demonstrated under both thermal and microwave conditions. researchgate.net

Chiral Recognition Mechanisms